molecular formula C25H22BrN5OS B15079545 N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B15079545
M. Wt: 520.4 g/mol
InChI Key: KMCXFHOMXQAIEV-OVVQPSECSA-N
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Description

N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with a molecular formula of C28H28BrN5OS This compound is characterized by the presence of a bromophenyl group, a triazole ring, and a sulfanylacetohydrazide moiety

Preparation Methods

The synthesis of N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the hydrazide: This step involves the reaction of an appropriate acyl hydrazide with a bromophenyl aldehyde under acidic or basic conditions to form the corresponding hydrazone.

    Cyclization: The hydrazone is then subjected to cyclization with a suitable reagent, such as phosphorus oxychloride (POCl3), to form the triazole ring.

    Thioether formation:

Chemical Reactions Analysis

N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents like sodium borohydride (NaBH4) to form the corresponding hydrazine derivative.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Scientific Research Applications

N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has been explored for various scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study enzyme interactions and other biochemical processes.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The triazole ring and the bromophenyl group are believed to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The sulfanyl group may also contribute to the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar compounds to N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide include:

    N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: This compound has a similar structure but with a tert-butyl group instead of a methyl group.

    N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: This compound features a methoxy group, which can influence its chemical properties and biological activity.

The uniqueness of N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C25H22BrN5OS

Molecular Weight

520.4 g/mol

IUPAC Name

N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H22BrN5OS/c1-17-8-14-22(15-9-17)31-24(20-6-4-3-5-7-20)29-30-25(31)33-16-23(32)28-27-18(2)19-10-12-21(26)13-11-19/h3-15H,16H2,1-2H3,(H,28,32)/b27-18+

InChI Key

KMCXFHOMXQAIEV-OVVQPSECSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C(\C)/C3=CC=C(C=C3)Br)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=C(C)C3=CC=C(C=C3)Br)C4=CC=CC=C4

Origin of Product

United States

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